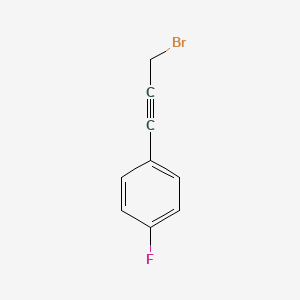
4-(propa-1,2-dien-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(propa-1,2-dien-1-yl)piperidine is a chemical compound with the molecular formula C8H13N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a propa-1,2-dien-1-yl group attached to the piperidine ring.
Preparation Methods
The synthesis of 4-(propa-1,2-dien-1-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with propargyl bromide under basic conditions to form the desired product. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial production methods for this compound may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. These methods often utilize catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
4-(propa-1,2-dien-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
4-(propa-1,2-dien-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(propa-1,2-dien-1-yl)piperidine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to modulation of signaling pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
4-(propa-1,2-dien-1-yl)piperidine can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anticancer properties.
Piperidine: A basic structure used in the synthesis of various pharmaceuticals.
N-(piperidine-4-yl)benzamide: Studied for its anticancer activity.
The uniqueness of this compound lies in its propa-1,2-dien-1-yl group, which imparts distinct chemical reactivity and potential biological activities .
Properties
InChI |
InChI=1S/C8H13N/c1-2-3-8-4-6-9-7-5-8/h3,8-9H,1,4-7H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBQZWCXLFMEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

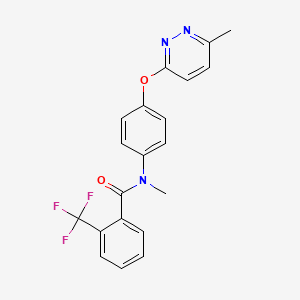
![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide](/img/structure/B2655331.png)
![N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide](/img/structure/B2655332.png)
![(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2655333.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2655334.png)
![1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2655336.png)
![2-(naphthalen-2-yloxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2655337.png)

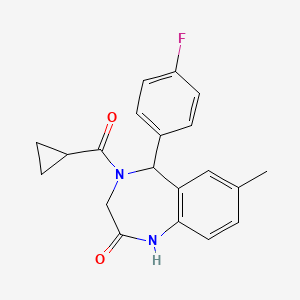
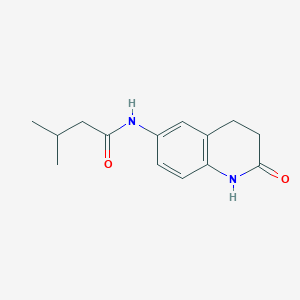
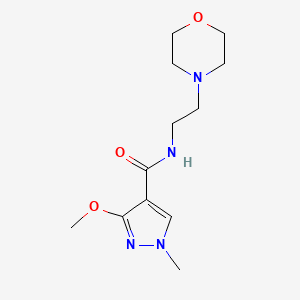
![3-[2-(4-chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B2655345.png)
